4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a methoxy group, a methyl group, and a piperidine ring, contributing to its biological activity. It is classified under the category of heterocyclic compounds, specifically pyridines and piperidines, which are known for their diverse pharmacological properties.
This compound falls into the category of pharmaceutical intermediates and is of interest in drug development due to its potential therapeutic applications. It is primarily studied for its interactions with biological targets, which may lead to the development of new treatments for various diseases.
The synthesis of 4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves several steps that can be categorized as follows:
Methods:
Technical Details: The synthesis may require specific catalysts and controlled reaction conditions (temperature, solvent) to ensure high yields and purity .
The molecular structure of 4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can be represented in various formats:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 371.43 g/mol |
IUPAC Name | 4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one |
Canonical SMILES | COc1cc(=O)n(C)cc1C(=O)N1CCC(COc2ccncc2)CC1 |
The InChI key for this compound is QEAUCLFHZOFGJR-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can participate in several chemical reactions:
Types of Reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific biological targets such as enzymes or receptors. The compound's structure enables it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.
For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting anti-inflammatory or anticancer effects. Understanding this mechanism is crucial for optimizing its use in medicinal applications .
The physical properties of 4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one include:
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Chemical properties include reactivity patterns such as susceptibility to oxidation/reduction and stability under various conditions. The absence of specific data on boiling and melting points suggests further experimental investigation is required to fully characterize these properties .
The applications of 4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one are diverse:
Medicinal Chemistry: It is being explored as a potential drug candidate for treating diseases such as cancer and neurological disorders due to its ability to interact with biological targets.
Biological Research: The compound serves as a tool for studying biological pathways and understanding the mechanisms behind similar compounds' actions.
Chemical Synthesis: It acts as an intermediate in synthesizing more complex molecules, aiding in developing new chemical entities.
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: